N-ethyl-3,4-difluorobenzene-1-sulfonamide
Description
N-ethyl-3,4-difluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with fluorine atoms at the 3- and 4-positions and an ethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₈H₉F₂NO₂S, with a molecular weight of 221 Da (calculated from the formula). The compound’s SMILES representation is CCNS(=O)(=O)c1ccc(F)c(F)c1, and its IUPAC name reflects the substitution pattern and functional groups .
Properties
Molecular Formula |
C8H9F2NO2S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
N-ethyl-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |
InChI Key |
FEEQGSOMNWVRTD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,4-difluorobenzene-1-sulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the benzene ring.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the fluorine atoms.
Oxidation and Reduction: Products include sulfonic acids or amines, depending on the specific reaction conditions.
Scientific Research Applications
N-ethyl-3,4-difluorobenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-3,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Key Observations:
Larger substituents (e.g., phenylethyl, benzyl) increase molecular weight and rotatable bond counts, which may reduce metabolic stability .
Lipophilicity (LogP) :
- The ethyl group in the target compound results in a lower estimated LogP (~2.5) compared to analogs with aromatic substituents (LogP 3.5–4.05). This suggests improved aqueous solubility, a critical factor in drug design .
Substituent Effects: Fluorine: All compared compounds feature fluorine atoms, which improve electronegativity and resistance to oxidative metabolism. The 3,4-difluoro pattern is shared in three compounds, likely optimizing steric and electronic interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
